5-Methyl-2-heptene
Overview
Description
5-Methyl-2-heptene is an organic compound classified as an alkene, characterized by the presence of a carbon-carbon double bond. Its molecular formula is C8H16, and it is a branched hydrocarbon with a methyl group attached to the second carbon of the heptene chain. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methyl-2-heptene can be synthesized through several methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 5-methyl-2-heptanol using an acid catalyst such as sulfuric acid or phosphoric acid. The reaction typically occurs at elevated temperatures to facilitate the removal of water and formation of the double bond.
Elimination Reactions: Another method involves the elimination of hydrogen halides from 5-methyl-2-heptyl halides using a strong base like potassium hydroxide or sodium ethoxide.
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic cracking of larger hydrocarbons. This process involves breaking down complex hydrocarbons into simpler molecules using a catalyst, typically at high temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-heptene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or diols using oxidizing agents such as peroxycarboxylic acids or osmium tetroxide.
Reduction: Hydrogenation of this compound in the presence of a metal catalyst like palladium or platinum results in the formation of 5-methylheptane.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine add across the double bond to form dihalides.
Common Reagents and Conditions:
Oxidation: Peroxycarboxylic acids (e.g., meta-chloroperoxybenzoic acid) for epoxidation; osmium tetroxide for dihydroxylation.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (chlorine, bromine) in the presence of light or heat.
Major Products Formed:
Epoxides and Diols: From oxidation reactions.
5-Methylheptane: From hydrogenation.
Dihalides: From halogenation.
Scientific Research Applications
5-Methyl-2-heptene has several applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine: While not directly used in biological systems, derivatives of this compound are investigated for their potential biological activities and therapeutic applications.
Industry: It is utilized in the production of polymers, lubricants, and other industrial chemicals. Its ability to undergo polymerization makes it useful in creating materials with specific properties.
Mechanism of Action
The mechanism by which 5-Methyl-2-heptene exerts its effects in chemical reactions involves the interaction of its double bond with various reagents. For example:
Oxidation: The double bond reacts with electrophilic oxygen atoms from oxidizing agents, leading to the formation of epoxides or diols through a concerted mechanism.
Reduction: The double bond is hydrogenated in the presence of a metal catalyst, where hydrogen atoms add across the double bond, converting it to a single bond.
Substitution: Halogen atoms add across the double bond through a free radical or electrophilic addition mechanism, forming dihalides.
Comparison with Similar Compounds
2-Heptene: Another alkene with a similar structure but without the methyl group on the second carbon.
5-Methyl-2-hexene: A shorter chain alkene with a similar branching pattern.
1-Octene: A linear alkene with the same number of carbon atoms but without branching.
Uniqueness: 5-Methyl-2-heptene is unique due to its specific branching and the position of the double bond, which influences its reactivity and the types of reactions it can undergo. The presence of the methyl group also affects its physical properties, such as boiling point and solubility, compared to its linear and less branched counterparts.
Properties
IUPAC Name |
5-methylhept-2-ene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h4,6,8H,5,7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHUHUGDEZCPDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC=CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601015949 | |
Record name | 5-methylhept-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601015949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22487-87-2 | |
Record name | 5-methylhept-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601015949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 5-Methyl-2-heptene formed during the oligomerization of 1-butene?
A2: Research suggests that this compound is not a direct product of 1-butene oligomerization. [] The primary products of this reaction, catalyzed by carbon-supported cobalt oxide catalysts, are linear octenes (C8 olefins). This compound, along with other methyl-heptenes, is a secondary product formed in smaller amounts. These methyl-heptenes likely result from further reactions involving the initial octene products and potentially unreacted 1-butene.
Q2: Can this compound be synthesized through other chemical reactions?
A3: Yes, this compound can be synthesized from 5-methyl-3-heptanone through a hydrodeoxygenation process. [] This reaction, catalyzed by bifunctional catalysts such as copper or platinum loaded on alumina, involves the hydrogenation of the ketone to 5-methyl-3-heptanol followed by dehydration to yield a mixture of 5-methyl-3-heptene and this compound.
Q3: Are there any studies exploring the environmental impact of this compound?
A4: The provided research excerpts do not contain information regarding the environmental impact or degradation pathways of this compound. [, , ] Further research is needed to assess its potential ecotoxicological effects and develop strategies for responsible waste management.
Q4: What is the role of protecting groups in the synthesis involving this compound?
A5: The total synthesis of tylonolide, a 16-membered macrolide antibiotic, utilizes this compound as a building block. [] The synthesis involves the esterification of a complex carboxylic acid with 4-(p-anisyloxymethyl)-5-methyl-2-heptene-2-ol. This suggests the use of p-anisyloxymethyl as a protecting group for the alcohol functionality during this specific reaction step.
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